N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : Starting from a suitable precursor, such as 2-aminobenzaldehyde, the tetrahydroquinoline core is synthesized through a Pictet-Spengler reaction.
Introduction of the ethylsulfonyl group: : This step involves the sulfonation of the tetrahydroquinoline intermediate using ethylsulfonyl chloride in the presence of a base, like triethylamine.
Coupling with 4-methoxy-2-methylbenzenesulfonyl chloride: : The final step includes the coupling of the sulfonylated tetrahydroquinoline with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods: For large-scale production, optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is critical. Common industrial methods might involve using continuous flow reactors to improve reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at its quinoline core, potentially forming quinoline N-oxide derivatives.
Reduction: : Reduction reactions may target the sulfonyl groups, yielding corresponding sulfides or thiols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring or the aromatic sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: : Utilizes reagents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide under acidic or basic conditions.
Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: : Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) are often employed.
Major Products Formed: The resulting products depend on the specific reaction conditions, but can include a variety of oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide serves as a valuable scaffold for the synthesis of new molecular entities, contributing to the development of novel materials with potential catalytic properties.
Biology: : Biologically, the compound's structural features make it an interesting candidate for the study of enzyme inhibitors, particularly those targeting enzymes involved in metabolic pathways.
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: : The compound finds applications in various industrial processes, such as the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and methoxy groups enhance its binding affinity and specificity, facilitating interactions with active sites or binding pockets. This can lead to the inhibition of enzymatic activity or modulation of receptor function, ultimately affecting various biological pathways.
Comparison with Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
N-(1-(ethylsulfonyl)-2,3-dihydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chloro-2-methylbenzenesulfonamide
Unique Features: The unique structural features of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide, particularly the presence of the ethylsulfonyl group and the specific positioning of the methoxy and methyl groups, contribute to its distinct chemical and biological properties. These features can lead to differences in binding affinities, selectivity, and overall efficacy when compared to similar compounds.
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-7-8-16(13-18(15)21)20-28(24,25)19-10-9-17(26-3)12-14(19)2/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGKGGJGFGQPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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